3,5-Di-O-galloylshikimic acid is a specialized gallotannin derivative consisting of a shikimic acid core esterified with two galloyl groups at the 3 and 5 positions. In industrial and academic procurement, it is primarily sourced as a high-purity analytical reference standard (≥95% LC/MS) for metabolomics, botanical standardization, and biochemical profiling. Unlike simple phenolic monomers, its unique spatial conformation enables high-affinity non-covalent binding to viral enzymes and potent cellular antioxidant activity, making it a critical baseline material for virology assays, protease inhibitor design, and oxidative stress models [1].
Procuring generic gallic acid or shikimic acid as a substitute for 3,5-di-O-galloylshikimic acid fundamentally compromises assay integrity. The isolated monomers lack the specific di-galloyl spatial arrangement required to effectively bind viral protease cavities or inhibit reverse transcriptase at micromolar concentrations [1]. Furthermore, utilizing crude gallotannin extracts introduces competing compounds, such as chebulagic acid or punicalin, which exhibit different mechanisms of action and cellular toxicities. For precise structure-activity relationship (SAR) studies or metabolomic batch-to-batch standardization, the exact 3,5-di-O-galloylshikimic acid molecule is non-interchangeable [2].
In comparative virology assays evaluating tannin derivatives, 3,5-di-O-galloylshikimic acid demonstrated superior efficacy in inhibiting HIV replication and virus-cell interactions in H9 lymphocytes compared to the complex ellagitannin chebulagic acid. While both compounds interact with viral targets, 3,5-di-O-galloylshikimic acid acts as a more effective direct inhibitor of viral entry and replication under controlled conditions [1].
| Evidence Dimension | Viral replication inhibition efficacy |
| Target Compound Data | Highly effective inhibitor of virus-cell interactions |
| Comparator Or Baseline | Chebulagic acid (Less effective at direct viral inactivation in H9 cells) |
| Quantified Difference | Superior prevention of viral entry and replication |
| Conditions | HIV-infected H9 lymphocyte cell culture |
Justifies procuring this specific compound as a positive control in viral entry and replication assays where other common tannins fail to provide clear inhibition.
As the major active metabolite in stressed Opuntia extracts, 3,5-di-O-galloylshikimic acid exhibits potent intracellular antioxidant and anti-inflammatory activity. In in vitro models, it reduces the formation of reactive oxygen species (ROS) in Caco-2 cells to a degree comparable to the specialized flavonoid isorhamnetin. Furthermore, it directly inhibits the production of nitric oxide (NO) by 20% to 68% in murine macrophage cell lines, outperforming generic phenolic baselines [1].
| Evidence Dimension | Nitric Oxide (NO) production inhibition |
| Target Compound Data | 20% to 68% inhibition |
| Comparator Or Baseline | Generic phenolic monomers (Lower baseline inhibition) |
| Quantified Difference | Up to 68% suppression of inflammatory NO production |
| Conditions | Murine macrophage cell line assay |
Provides a quantifiable rationale for selecting this compound over simple gallic acid when establishing cellular models of inflammation and oxidative stress.
In structural biology and computational drug design, 3,5-di-O-galloylshikimic acid serves as a high-affinity natural product scaffold. Molecular docking studies against the SARS-CoV-2 main protease (Mpro) reveal a binding energy of -10.3 kcal/mol, driven by stable hydrogen bonds with key residues including Asn142, Gly143, His163, and Glu166. This binding affinity significantly exceeds that of many repurposed small-molecule drugs, establishing it as a superior structural baseline for designing non-covalent protease inhibitors [1].
| Evidence Dimension | Mpro binding energy (kcal/mol) |
| Target Compound Data | -10.3 kcal/mol |
| Comparator Or Baseline | Repurposed reference drugs (e.g., nelfinavir IC50 = 234 µM, lower binding affinities) |
| Quantified Difference | Stronger thermodynamic binding profile (-10.3 kcal/mol) |
| Conditions | Computational molecular docking against Mpro cavity |
Essential for computational chemists and structural biologists who need a validated, high-affinity natural scaffold to benchmark novel protease inhibitors.
For the quality control of high-value botanical extracts (such as Rhodiola and Opuntia species), 3,5-di-O-galloylshikimic acid is a highly specific marker of environmental stress and altitude adaptation. Unlike ubiquitous monomers like gallic acid, the concentration of 3,5-di-O-galloylshikimic acid is significantly upregulated in high-altitude Rhodiola samples and stressed Opuntia calluses. This dynamic range makes it a critical analytical standard for verifying the origin and grade of premium plant materials [1].
| Evidence Dimension | Metabolite upregulation in response to stress/altitude |
| Target Compound Data | Significantly upregulated fold-change |
| Comparator Or Baseline | Gallic acid (Ubiquitous, less responsive to specific stress vectors) |
| Quantified Difference | High dynamic range for quality stratification |
| Conditions | UPLC-QqQ-MS metabolomic profiling of plant extracts |
Enables QA/QC laboratories to accurately stratify the commercial value and biological potency of botanical extracts based on specific stress-induced marker concentrations.
Used as a primary LC-MS reference standard to verify the quality, origin, and stress-adaptation profile of commercial Rhodiola, Opuntia, and Geranium extracts, outperforming generic total phenolic assays [1].
Procured as a benchmark inhibitor in virology research to evaluate the efficacy of novel compounds against viral reverse transcriptase and virus-cell interactions [2].
Utilized by computational chemistry teams as a high-affinity (-10.3 kcal/mol) non-covalent binding scaffold to guide the synthesis of next-generation viral protease inhibitors [3].
Employed in macrophage and Caco-2 cell line assays to establish baseline metrics for reactive oxygen species (ROS) scavenging and nitric oxide (NO) inhibition [4].